molecular formula C24H38N4O6 B3335786 Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) CAS No. 1353989-70-4

Di-tert-butyl 4,4'-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate)

Cat. No.: B3335786
CAS No.: 1353989-70-4
M. Wt: 478.6 g/mol
InChI Key: CYYZUZUECKFSLO-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) is a complex organic compound featuring a pyrimidine core linked to piperidine moieties through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dihydroxypyrimidine.

    Ether Linkage Formation: The hydroxyl groups on the pyrimidine are then reacted with tert-butyl piperidine-1-carboxylate under basic conditions to form the ether linkages.

    Final Product Isolation: The reaction mixture is purified using techniques such as column chromatography to isolate the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties.

    Reduction: Reduction reactions can target the pyrimidine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a molecular probe to study enzyme interactions and binding affinities. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine core can engage in hydrogen bonding and π-π interactions, while the piperidine moieties provide steric bulk and additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(methylene)piperidine-1-carboxylate
  • Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(ethyl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, Di-tert-butyl 4,4’-(pyrimidine-4,6-diylbis(oxy))bis(piperidine-1-carboxylate) stands out due to its specific ether linkages and the presence of tert-butyl groups. These structural features confer unique reactivity and stability, making it particularly suitable for applications requiring robust chemical properties.

Properties

IUPAC Name

tert-butyl 4-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyrimidin-4-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O6/c1-23(2,3)33-21(29)27-11-7-17(8-12-27)31-19-15-20(26-16-25-19)32-18-9-13-28(14-10-18)22(30)34-24(4,5)6/h15-18H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYZUZUECKFSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)OC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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